molecular formula C17H24O3 B11927673 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

Cat. No.: B11927673
M. Wt: 276.4 g/mol
InChI Key: ANUURBUQOGJSHE-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with ethoxy and cyclohexylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-cyclohexylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene, with piperidine and acetic acid as catalysts . The mixture is stirred overnight to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and cyclohexylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-(2-Cyclohexylethoxy)-3-ethoxybenzoic acid.

    Reduction: 4-(2-Cyclohexylethoxy)-3-ethoxybenzyl alcohol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is not fully understood. it is known to interact with various molecular targets and pathways. For example, it has been shown to reduce the expression of Nrf2 mRNA and protein levels, which can enhance the sensitivity of cancer cells to radiation therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct chemical and biological properties. Its ability to modulate Nrf2 expression and enhance radiosensitivity makes it particularly interesting for medical research.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-(2-cyclohexylethoxy)-3-ethoxybenzaldehyde

InChI

InChI=1S/C17H24O3/c1-2-19-17-12-15(13-18)8-9-16(17)20-11-10-14-6-4-3-5-7-14/h8-9,12-14H,2-7,10-11H2,1H3

InChI Key

ANUURBUQOGJSHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCC2CCCCC2

Origin of Product

United States

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